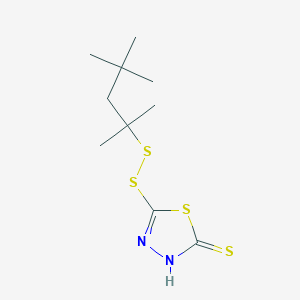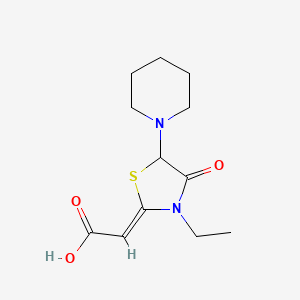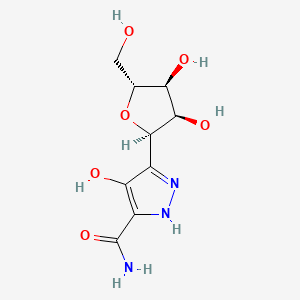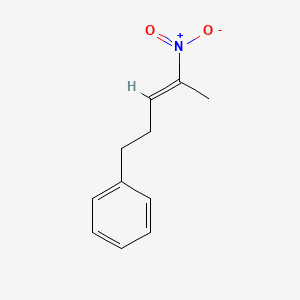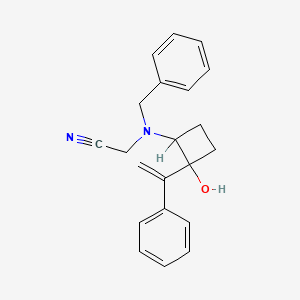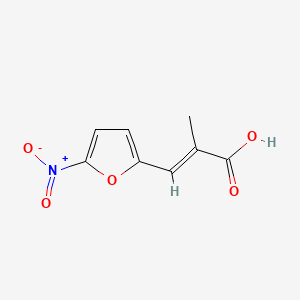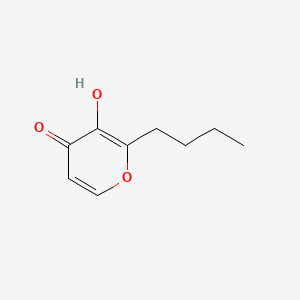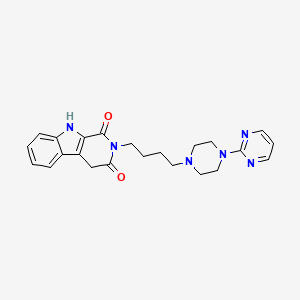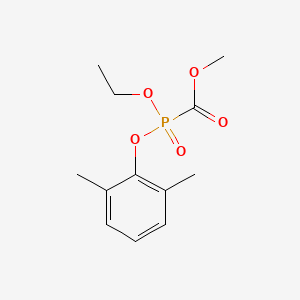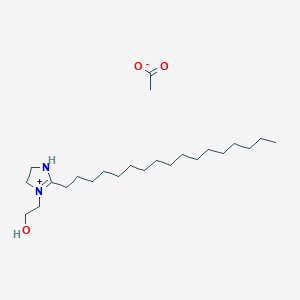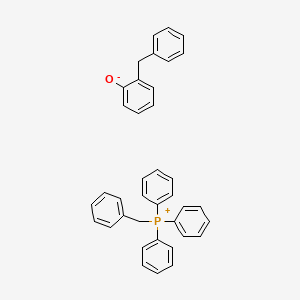
2-benzylphenolate;benzyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylphenolate;benzyl(triphenyl)phosphanium: is a chemical compound that combines the properties of both 2-benzylphenolate and benzyl(triphenyl)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-benzylphenolate;benzyl(triphenyl)phosphanium typically involves the reaction of benzyltriphenylphosphonium chloride with 2-benzylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenolic compounds, while reduction may yield reduced phosphonium compounds.
Scientific Research Applications
Chemistry: In chemistry, 2-benzylphenolate;benzyl(triphenyl)phosphanium is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Biology: In biological research, this compound may be used as a tool to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine: In medicine, the compound may have potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of pharmaceutical compounds.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It is also used as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-benzylphenolate;benzyl(triphenyl)phosphanium involves its interaction with molecular targets through its functional groups. The benzylphenolate moiety can interact with nucleophiles and electrophiles, while the benzyl(triphenyl)phosphanium moiety can participate in redox reactions. These interactions allow the compound to exert its effects in various chemical and biological systems.
Comparison with Similar Compounds
Benzyltriphenylphosphonium Chloride: This compound is similar in structure but lacks the benzylphenolate moiety.
2-Benzylphenol: This compound is similar but lacks the benzyl(triphenyl)phosphanium moiety.
Uniqueness: The uniqueness of 2-benzylphenolate;benzyl(triphenyl)phosphanium lies in its combined properties of both benzylphenolate and benzyl(triphenyl)phosphanium. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in its applications.
Properties
CAS No. |
94231-09-1 |
|---|---|
Molecular Formula |
C38H33OP |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-benzylphenolate;benzyl(triphenyl)phosphanium |
InChI |
InChI=1S/C25H22P.C13H12O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-20H,21H2;1-9,14H,10H2/q+1;/p-1 |
InChI Key |
XRCLCNWMBRBZNH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


